

Spectroscopic data of m-Toluidine (^1H NMR, ^{13}C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-Toluidine

Cat. No.: B057737

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **m-Toluidine**

This guide provides a comprehensive overview of the spectroscopic data for **m-Toluidine** (3-methylaniline), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. The following sections detail its characterization by ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed structural and analytical information.

Spectroscopic Data Summary

The spectroscopic data for **m-Toluidine** is summarized in the tables below, providing a clear and concise reference for its structural features.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **m-Toluidine** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9 - 7.1	Multiplet	1H	Ar-H
~6.5 - 6.7	Multiplet	3H	Ar-H
~3.6	Singlet (broad)	2H	-NH ₂
~2.3	Singlet	3H	-CH ₃
Solvent: CDCl ₃ . Instrument Frequency: 90 MHz.[1][2]			

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **m-Toluidine** molecule.

Chemical Shift (δ) ppm	Assignment
~146.0	C-NH ₂
~138.8	C-CH ₃
~129.1	Ar-CH
~118.9	Ar-CH
~115.6	Ar-CH
~112.1	Ar-CH
~21.5	-CH ₃
Solvent: CDCl ₃ . Instrument Frequency: 90 MHz. [3][4]	

Infrared (IR) Spectroscopic Data

The IR spectrum of **m-Toluidine** highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440 - 3300	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3050 - 3000	Medium	Aromatic C-H stretch
2920 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend and Aromatic C=C stretch
1500 - 1450	Medium	Aromatic C=C stretch
1320 - 1250	Strong	C-N stretch
850 - 750	Strong	Aromatic C-H out-of-plane bend
Sample Phase: Liquid Film. [5] [6]		

Mass Spectrometry (MS) Data

The mass spectrum of **m-Toluidine** provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity (%)	Assignment
107	100	[M] ⁺ (Molecular Ion)
106	81.1	[M-H] ⁺
79	13.7	[C ₆ H ₅] ⁺
77	12.2	[C ₆ H ₅] ⁺

Source Temperature: 270 °C.

Ionization Energy: 75 eV.[\[7\]](#)[\[8\]](#)

[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Approximately 5-25 mg of **m-Toluidine** is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[\[10\]](#) The solution must be clear and free of any particulate matter.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[\[11\]](#) The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. The spectrometer is locked onto the deuterium signal of the solvent.[\[12\]](#)
- Data Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is typically used. The number of scans can be minimal due to the high sensitivity of the proton nucleus.
 - For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.[\[13\]](#) A greater number of scans is required due to the low natural

abundance of ^{13}C .[\[12\]](#) A relaxation delay of 1-2 seconds is common for qualitative spectra.
[\[12\]](#)

- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[\[12\]](#)

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Liquid Film

- **Sample Preparation:** For a liquid sample like **m-Toluidine**, a drop can be placed directly on the ATR crystal or between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[\[14\]](#)
- **Instrument Setup:** An infrared spectrometer, often a Fourier Transform Infrared (FTIR) spectrometer, is used.[\[15\]](#) A background spectrum of the clean ATR crystal or salt plates is recorded.[\[16\]](#)
- **Data Acquisition:** The sample is placed in the path of the IR beam. The instrument measures the absorption of infrared radiation at various wavenumbers.[\[15\]](#)
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

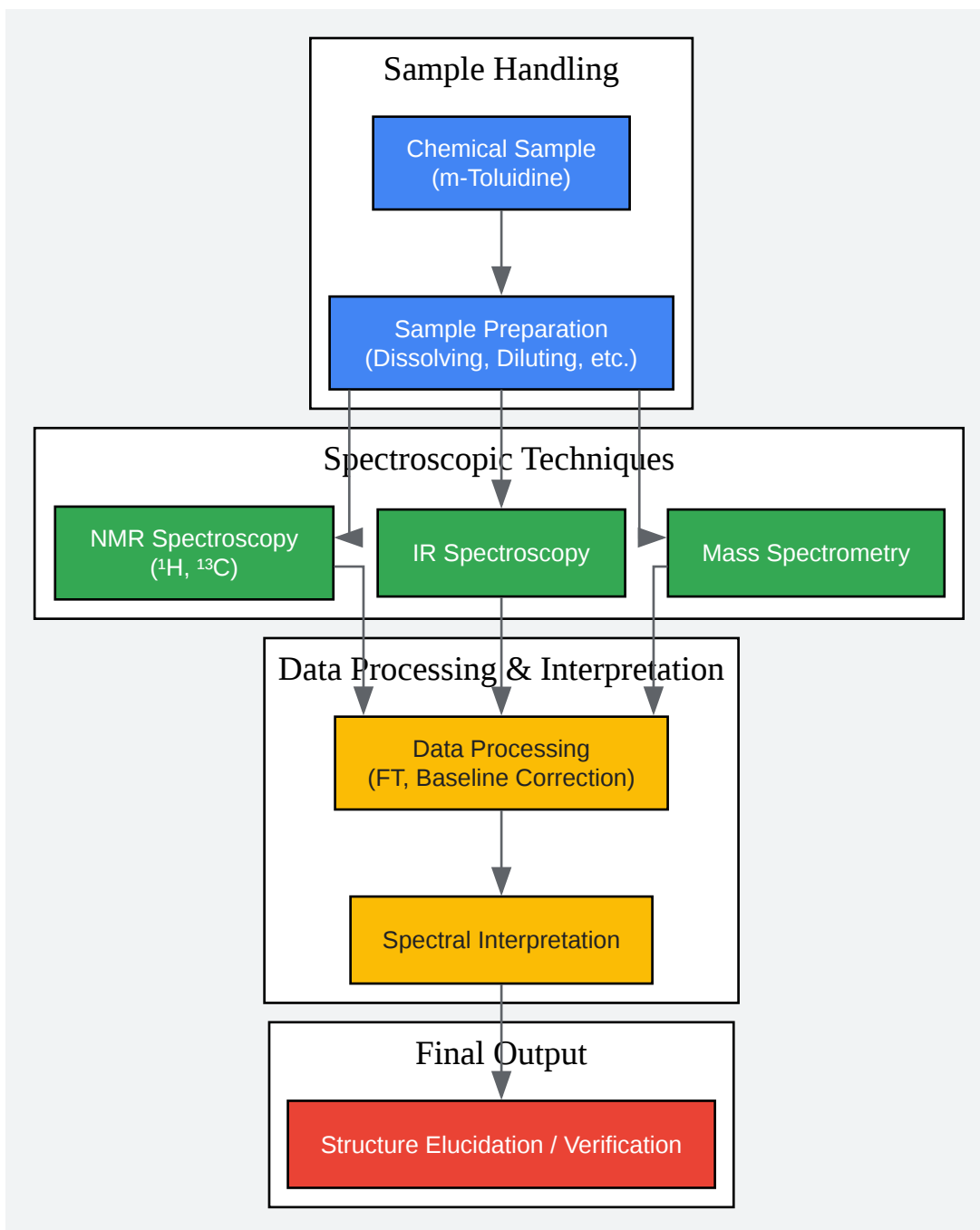
- **Sample Preparation:** A small amount of the **m-Toluidine** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-

charge (m/z) ratio.

- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **m-Toluidine**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Toluidine(108-44-1) ^1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. m-Toluidine(108-44-1) ^{13}C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. m-Toluidine(108-44-1) IR Spectrum [chemicalbook.com]
- 7. m-Toluidine(108-44-1) MS spectrum [chemicalbook.com]
- 8. Benzenamine, 3-methyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. benchchem.com [benchchem.com]
- 13. sc.edu [sc.edu]
- 14. webassign.net [webassign.net]
- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 16. emeraldcloudlab.com [emeraldcloudlab.com]
- To cite this document: BenchChem. [Spectroscopic data of m-Toluidine (^1H NMR, ^{13}C NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057737#spectroscopic-data-of-m-toluidine-h-nmr-c-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com